molecular formula C6H14ClNO2 B2439808 Pyrrolidine-2,4-diyldimethanol hydrochloride CAS No. 2138040-28-3

Pyrrolidine-2,4-diyldimethanol hydrochloride

Cat. No.: B2439808
CAS No.: 2138040-28-3
M. Wt: 167.63
InChI Key: SALCOJFKZUFXCP-UHFFFAOYSA-N
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Description

Pyrrolidine-2,4-diyldimethanol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[5-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-6(4-9)7-2-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCOJFKZUFXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138040-28-3
Record name [4-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-2,4-diyldimethanol hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Aqueous or organic solvents such as methanol or ethanol.

    Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrrolidine-2,4-diyldimethanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form pyrrolidine derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Pyrrolidine-2,4-dicarboxylic acid.

    Reduction: Pyrrolidine-2,4-diylmethanol.

    Substitution: Pyrrolidine-2,4-diyldihalide.

Scientific Research Applications

Chemistry

In organic synthesis, Pyrrolidine-2,4-diyldimethanol hydrochloride serves as a versatile building block for creating complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and chemical entities.

Biology

The compound has been utilized in biological research as a precursor for synthesizing biologically active molecules. It has shown potential in:

  • Enzyme Inhibition : It acts as a competitive inhibitor of glutamate reuptake, which is crucial in studying neurotransmission and related disorders .
  • Neuroprotective Studies : Research indicates its role in neuroprotection against glutamate-induced toxicity in neuronal cell lines .

Medicine

This compound is being investigated for therapeutic applications, particularly:

  • Neurological Disorders : Its ability to modulate glutamate transmission positions it as a candidate for treating conditions like epilepsy and neurodegenerative diseases .
  • Cancer Research : Preliminary studies suggest its potential in developing drugs targeting cancer cells through mechanisms involving apoptosis and cell cycle regulation .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on glutamate-induced cell death in HT22 neuronal cells. The results demonstrated that the compound significantly reduced cell death by inhibiting glutamate transporters, highlighting its neuroprotective capabilities .

Case Study 2: Antitumor Activity

In another study focusing on cancer treatment, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited potent antitumor activity, suggesting further exploration for drug development .

Mechanism of Action

The mechanism of action of Pyrrolidine-2,4-diyldimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-3,4-diyldimethanol: A similar compound with hydroxymethyl groups at different positions.

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with a ketone group.

Uniqueness: Pyrrolidine-2,4-diyldimethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxymethyl groups make it a versatile intermediate in various chemical reactions and applications.

Biological Activity

Pyrrolidine-2,4-diyldimethanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which is a five-membered ring containing nitrogen. The compound's molecular formula is C6H14ClN1O2C_6H_{14}ClN_1O_2, and it is often studied for its role in modulating neurotransmitter systems, particularly those involving glutamate.

Research indicates that this compound may act as a glutamate transporter inhibitor . This inhibition can lead to alterations in glutamate levels in the brain, which is crucial for various neurological functions. The modulation of glutamate transporters can have significant implications for conditions such as epilepsy and neurodegenerative diseases.

Neuroprotective Effects

  • Glutamate-Induced Cell Death : Studies have shown that this compound can impair glutamate-induced cell death in neuronal cell lines. For instance, it has been used in experiments to assess its protective effects against oxidative stress induced by glutamate in HT22 cells .
  • Cognitive Enhancement : The compound has also been investigated for its potential cognitive-enhancing effects. In animal models, it was observed to influence the levels of neurotransmitters like GABA and glutamate, suggesting a role in improving cognitive functions .

Antinociceptive Activity

Recent studies have explored the antinociceptive properties of pyrrolidine derivatives, including this compound. It has been shown to exhibit pain-relieving effects in various models of pain, potentially through modulation of pain pathways involving glutamate signaling .

Case Studies

StudyFindings
Bridges et al. (1991) Demonstrated that L-trans-Pyrrolidine-2,4-dicarboxylic acid (a related compound) significantly inhibited glutamate uptake in neuronal cultures, leading to increased neuronal survival under stress conditions .
Obrenovitch et al. (1997) Investigated the effects of pyrrolidine derivatives on extracellular glutamate levels and found that they could effectively modulate these levels in vivo .
Zhang et al. (2019) Reported on the synthesis of pyrrole derivatives with significant antibacterial activity, suggesting a broader biological relevance for compounds containing the pyrrolidine structure .

Research Findings

The following table summarizes key findings from recent research on this compound and related compounds:

CompoundBiological ActivityReference
Pyrrolidine-2,4-dicarboxylic acidGlutamate transporter inhibition; neuroprotection
Pyrrolidine derivativesAntinociceptive effects; modulation of pain pathways
Pyrrole-based compoundsAntibacterial activity; potential drug candidates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrrolidine-2,4-diyldimethanol hydrochloride, and how does solvent choice influence yield?

  • Methodological Answer : Ethanol is a preferred solvent for synthesizing pyrrolidine derivatives due to its ability to stabilize intermediates via hydrogen bonding and improve reaction kinetics. For example, DFT studies indicate ethanol reduces activation energy in enamine formation, increasing yields by 30–50% compared to glacial acetic acid . Reaction conditions (e.g., temperature, amine equivalents) should be optimized using kinetic profiling, with monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR (to confirm stereochemistry and hydrogen bonding), IR (to identify hydroxyl and carbonyl groups), and high-resolution mass spectrometry (HRMS) is critical. For crystalline derivatives, X-ray diffraction can resolve intramolecular interactions, such as the hydrogen-bond-stabilized enamine tautomers observed in pyrrolidine-2,3-diones .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms for this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31+G(d,p) with PCM solvent models) map potential energy surfaces (PES) to identify transition states (TS) and intermediates. For example, ethanol solvent lowers ΔG#\Delta G^\# by 5–8 kcal/mol compared to gas-phase reactions, favoring pathways via TS2 over TS1 . IRC analysis and rate constant calculations (k=Qtun×exp(ΔG#/RT)k = Q_{\text{tun}} \times \exp(-\Delta G^\#/RT)) validate kinetic selectivity (103^3–106^6 faster for dominant products) .

Q. What role does tautomerism play in the reactivity of this compound intermediates?

  • Methodological Answer : Tautomerism in pyrrolidine-diones (e.g., enamine vs. keto forms) affects regioselectivity. Computational studies show energy differences <1 kcal/mol between tautomers, but large rate constants (ktrans>109k_{\text{trans}} > 10^9 s1^{-1}) enable rapid equilibrium. Stabilization via intramolecular hydrogen bonds (e.g., O–H···N) shifts equilibrium toward enamine forms, which are more reactive in nucleophilic additions .

Q. How can molecular docking predict biological activity for pyrrolidine derivatives?

  • Methodological Answer : Dock pyrrolidine-2,5-dione scaffolds into target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina. Key metrics include binding free energy (ΔGbindΔG_{\text{bind}}) and hydrogen-bond interactions. For example, derivatives with nitrobenzene substituents achieve ΔGbind=13.7ΔG_{\text{bind}} = -13.7 kcal/mol via Ser200/His440 interactions, suggesting inhibitory potential . MD simulations (100 ns) assess stability of ligand-receptor complexes.

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